molecular formula C13H16N2O B1397985 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine CAS No. 812649-09-5

6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Cat. No.: B1397985
CAS No.: 812649-09-5
M. Wt: 216.28 g/mol
InChI Key: IZRMVZJKULAOME-UHFFFAOYSA-N
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Description

6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a useful research compound. Its molecular formula is C13H16N2O and its molecular weight is 216.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antitumor Properties

6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine and its derivatives have been studied for their antitumor properties. For example, 9-hydroxy-1-(N-substituted carbamoyl)-olivacines, derived from this compound, displayed significant cytotoxicity against cultured L1210 and colon 38 cells and showed promising antitumor activity in vivo in leukemia and colon models (Jasztold-Howorko et al., 1994).

Potential Treatment for Human Papillomavirus Infections

A study described the efficient asymmetric synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, a potential treatment for human papillomavirus infections. This synthesis involved an asymmetric reductive amination resulting in high diastereofacial selectivity (Boggs et al., 2007).

Photophysics Research

This compound has also been utilized in photophysics research. Two fluorophores synthesized from derivatives of 2,3,4,9-tetrahydro-1H-carbazol-1-one showed sensitivity to solvent polarity, particularly in their electronic excited state. This was observed through steady-state and time-resolved fluorescence experiments (Ghosh et al., 2013).

Inhibitors of Glial GABA Uptake

Another research focused on the synthesis of compounds for selective inhibition of glial GABA uptake. This study synthesized various derivatives, including 3-methoxy-4,5,6,7-tetrahydro-1,2-benzisoxazol-4-one, from this compound. These compounds were evaluated for their effects on GABA uptake mechanisms in vitro (Falch et al., 1999).

Fluorescent Probes Synthesis

The compound was also used in the synthesis of new fluorescent carboxylic acid derivatives. These derivatives were synthesized via Japp–Klingemann reaction followed by Fischer indole cyclization, leading to hydrogen bond-sensitive fluorescent probes (Mitra et al., 2013).

Properties

IUPAC Name

6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-16-8-5-6-12-10(7-8)9-3-2-4-11(14)13(9)15-12/h5-7,11,15H,2-4,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRMVZJKULAOME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCCC3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.